PfDHODH Inhibitory Activity: 3-Amino-5-phenylthiophene-2-carboxamide vs. IKK-2 Inhibitor XI
3-Amino-5-phenylthiophene-2-carboxamide exhibits direct inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 418 nM, as reported in US Patent 8703811 [1]. In contrast, its 3-ureido analog, IKK-2 Inhibitor XI, is primarily characterized as a potent IKK-2 inhibitor (IC50 25 nM) with no reported PfDHODH activity . This demonstrates that the free 3-amino group is a critical determinant for PfDHODH engagement, whereas conversion to the urea derivative redirects the compound toward kinase inhibition.
| Evidence Dimension | Enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | PfDHODH IC50 = 418 nM [1] |
| Comparator Or Baseline | IKK-2 Inhibitor XI (3-(carbamoylamino)-5-phenylthiophene-2-carboxamide): IKK-2 IC50 = 25 nM; no PfDHODH activity reported |
| Quantified Difference | Target shift: from PfDHODH (418 nM) to IKK-2 (25 nM) upon 3-NH2 → 3-ureido modification |
| Conditions | PfDHODH Type 2 assay: direct orotate formation or chromogen reduction using DCIP. IKK-2 assay: ATP-binding pocket-targeting inhibition in cell-free system. |
Why This Matters
For antimalarial drug discovery programs targeting PfDHODH, the free amine form is the active pharmacophore; the urea analog is unsuitable as a replacement.
- [1] BindingDB Entry BDBM50379143 (CHEMBL2012825). Source: US8703811, Compound 38. Target: Dihydroorotate dehydrogenase (quinone), mitochondrial (Plasmodium falciparum). IC50: 418 nM. Assay: Type 2 DHODH activity monitored by direct orotate formation or chromogen reduction using DCIP. View Source
